

Solubility Profile of 4-(Dimethylamino)benzylamine Dihydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-(Dimethylamino)benzylamine
dihydrochloride

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Executive Summary

This technical guide provides a detailed examination of the solubility characteristics of **4-(Dimethylamino)benzylamine dihydrochloride** (CAS No: 34403-52-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer mechanistic insights into its solubility behavior in both aqueous and organic media. By explaining the causal relationships between the compound's chemical structure—specifically its dihydrochloride salt form—and its dissolution properties, this guide equips scientists with the foundational knowledge required for effective experimental design, formulation development, and analytical method validation. Included is a detailed, field-proven protocol for empirical solubility determination using the gold-standard shake-flask method.

Physicochemical Identity and Properties

4-(Dimethylamino)benzylamine dihydrochloride is a diamine salt. The parent molecule contains a primary benzylamine and a tertiary arylamine. Its conversion to a dihydrochloride salt drastically alters its physicochemical properties, most notably its solubility, by introducing

ionic character. This transformation is a critical and deliberate choice in chemical synthesis and drug development to enhance aqueous compatibility.

Table 1: Key Physicochemical Properties of **4-(Dimethylamino)benzylamine Dihydrochloride**

Property	Value	Source(s)
CAS Number	34403-52-6	
Molecular Formula	C ₉ H ₁₄ N ₂ · 2HCl	[1]
Molecular Weight	223.14 g/mol	[1]
Melting Point	220-224 °C (with decomposition)	
Appearance	Faintly yellow to yellow powder/crystals	
Purity	Typically ≥95%	[2]

Solubility Profile: Quantitative Data and Mechanistic Analysis

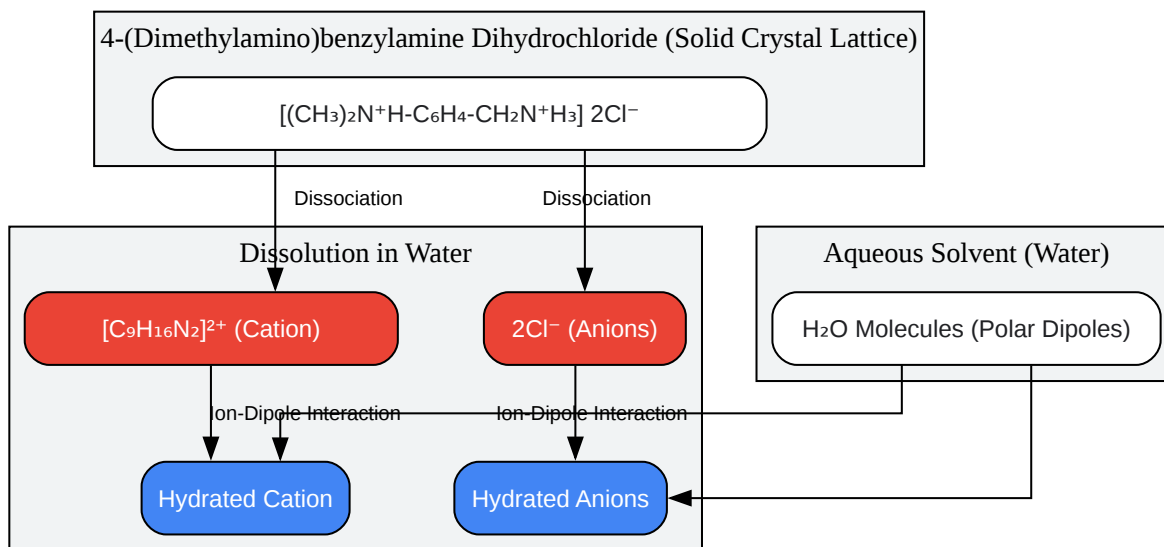
The solubility of a compound is not an intrinsic constant but is dependent on the interplay between the solute and the solvent. For an ionizable molecule like **4-(Dimethylamino)benzylamine dihydrochloride**, the solvent's polarity and pH are dominant factors.

Aqueous Solubility: The Role of the Dihydrochloride Salt

The most significant feature of this compound is its high water solubility, a direct consequence of its salt form. The free base, 4-(Dimethylamino)benzylamine, would be expected to have limited water solubility due to its organic, aromatic structure. However, protonation of the two basic nitrogen centers by hydrochloric acid converts the molecule into a cationic species with chloride counter-ions.

This ionic salt readily dissolves in water, a highly polar solvent, through favorable ion-dipole interactions. Water molecules form hydration shells around the protonated amine cations and

the chloride anions, overcoming the crystal lattice energy of the solid. This principle is fundamental in pharmaceutical sciences, where amine-containing active pharmaceutical ingredients (APIs) are frequently formulated as hydrochloride salts to improve their bioavailability.[3]



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Caption: Dissolution mechanism in water.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data. It is crucial to note that solubility is temperature-dependent; the data provided are typically measured at standard room temperature.

Table 2: Solubility Data Summary

Solvent	Type	Reported Solubility	Observations	Source(s)
Water (H ₂ O)	Polar Protic	50 mg/mL	Clear, faintly yellow to yellow solution	
Methanol (MeOH)	Polar Protic	25 mg/mL	Clear, colorless to yellow solution	
Diethyl Ether	Non-polar	Expected to be Insoluble	Amine salts are generally insoluble in non-polar organic solvents.	[4]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble (Specific data not available)	A common solvent for both polar and non-polar compounds.	[5]

Factors Influencing Solubility

- **pH:** The solubility of amine hydrochlorides is highly pH-dependent. In acidic to neutral aqueous solutions (pH < 7), the compound will remain in its protonated, highly soluble salt form. If the pH of the solution is raised significantly with a base (e.g., NaOH), the protonated amine groups will be deprotonated, converting the salt back to its free base form. This neutral species is significantly less polar and will likely precipitate out of the aqueous solution. This property is often exploited for purification and extraction.[6][7]
- **Temperature:** For most solid solutes, solubility increases with temperature. When preparing concentrated stock solutions, gentle warming can facilitate dissolution. However, it is essential to verify the thermal stability of the compound, although it is known to be stable under standard ambient conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure trustworthy and reproducible results, the equilibrium solubility must be determined empirically. The shake-flask method is the universally accepted gold-standard technique for this purpose.[8][9] This protocol describes a self-validating system to measure the solubility of **4-(Dimethylamino)benzylamine dihydrochloride** in a solvent of interest.

Principle

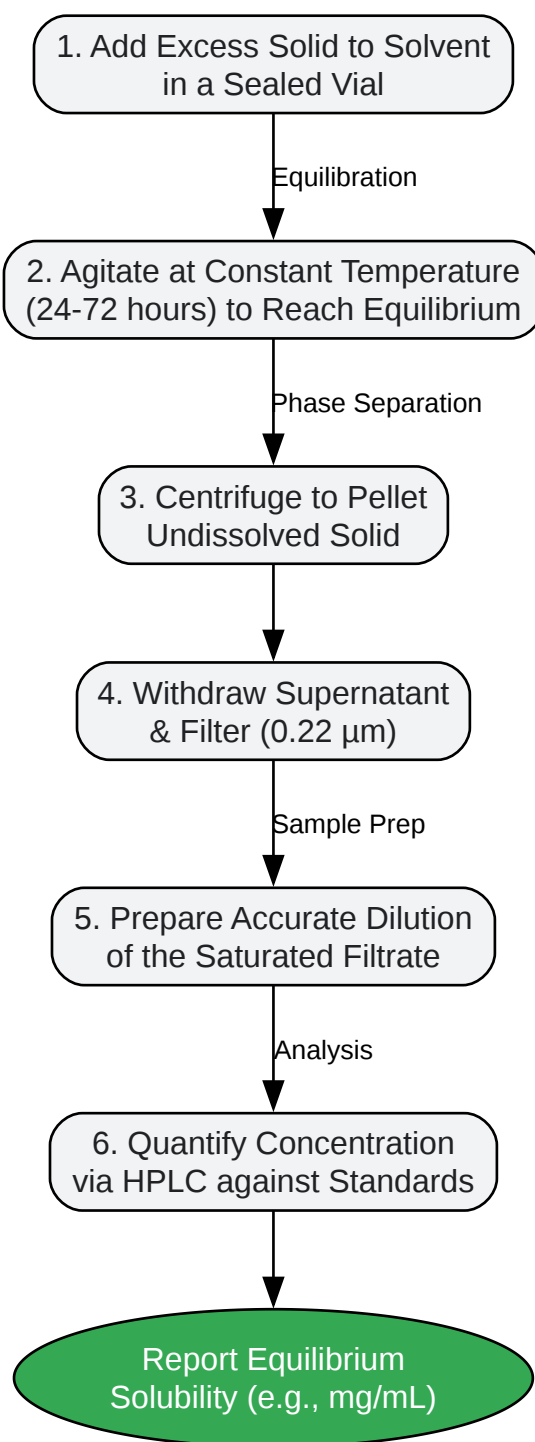
An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then quantified in the clear supernatant.

Materials and Equipment

- **4-(Dimethylamino)benzylamine dihydrochloride**
- Solvent of interest (e.g., deionized water, PBS, ethanol)
- Analytical balance
- Glass vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Step-by-Step Methodology

- **Preparation of Standard Solutions:** Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for accurate quantification.
- **Addition of Excess Solute:** To a glass vial, add a pre-weighed amount of the solvent (e.g., 2 mL). Add an excess amount of **4-(Dimethylamino)benzylamine dihydrochloride**—enough to ensure that undissolved solid remains visible after equilibration (e.g., add 120 mg to 2 mL of water for a target solubility of ~50 mg/mL).
- **Equilibration:** Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is achieved.^[8]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
- **Dilution:** Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve established in Step 1.
- **Quantification:** Analyze the diluted sample along with the standard solutions using a validated HPLC method.
- **Calculation:** Using the calibration curve, determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the equilibrium solubility at the specified temperature, typically reported in mg/mL or mol/L.



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